2-(3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
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Overview
Description
2-(3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals . This particular compound features a unique structure that combines an indole core with a piperidine ring and a sulfanyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the condensation of 1H-indole carbaldehyde with appropriate reagents to form the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.
Substitution: The indole core can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions . Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
2-(3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity . The piperidine ring and sulfanyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLSULFONYLPHENYL)INDOLE: This compound shares the indole core and a sulfanyl group but lacks the piperidine ring.
2-(4-BENZOYLPHENOXY)-1-(1-METHYL-1H-INDOL-3-YL)METHYL-1H-BENZO[D]IMIDAZOL-1-YL)ETHANONE: This compound features a similar indole core and ethanone moiety but has different substituents.
Uniqueness
The uniqueness of 2-(3-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE lies in its combination of an indole core, a piperidine ring, and a sulfanyl group. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-18-8-7-9-19(14-18)17-27-22-15-25(21-11-4-3-10-20(21)22)16-23(26)24-12-5-2-6-13-24/h3-4,7-11,14-15H,2,5-6,12-13,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTTUSZLPZWXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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